molecular formula C7H8N4O B12661317 Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate CAS No. 88945-42-0

Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate

Cat. No.: B12661317
CAS No.: 88945-42-0
M. Wt: 164.16 g/mol
InChI Key: CENPLUKSYZEJLB-WEVVVXLNSA-N
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Description

Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a formylating agent in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Scientific Research Applications

Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate stands out due to its unique imidazole-based structure, which imparts specific chemical and biological properties

Properties

CAS No.

88945-42-0

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

methyl (1E)-N-(7H-imidazo[1,2-c]imidazol-2-yl)methanimidate

InChI

InChI=1S/C7H8N4O/c1-12-5-9-6-3-11-4-8-2-7(11)10-6/h3-5H,2H2,1H3/b9-5+

InChI Key

CENPLUKSYZEJLB-WEVVVXLNSA-N

Isomeric SMILES

CO/C=N/C1=CN2C=NCC2=N1

Canonical SMILES

COC=NC1=CN2C=NCC2=N1

Origin of Product

United States

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